molecular formula C22H19NO3 B15252187 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid CAS No. 1072899-39-8

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid

Cat. No.: B15252187
CAS No.: 1072899-39-8
M. Wt: 345.4 g/mol
InChI Key: IQTBMDSOBZUIII-UHFFFAOYSA-N
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Description

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid is a complex organic compound that features a naphthalene moiety linked to an indole structure via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy intermediate. This intermediate is then reacted with a propyl chain and subsequently coupled with an indole-2-carboxylic acid derivative. Common reagents used in these reactions include strong bases, coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce halogens or other functional groups .

Scientific Research Applications

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Naphthalen-1-yloxy)propanoic acid
  • 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
  • (Naphthalen-1-yloxy)-acetic acid hydrazides

Uniqueness

3-(3-(Naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid is unique due to its specific structural features, which combine the properties of both naphthalene and indole moieties. This combination allows for unique interactions and applications that are not possible with simpler compounds .

Properties

CAS No.

1072899-39-8

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

3-(3-naphthalen-1-yloxypropyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C22H19NO3/c24-22(25)21-18(17-10-3-4-12-19(17)23-21)11-6-14-26-20-13-5-8-15-7-1-2-9-16(15)20/h1-5,7-10,12-13,23H,6,11,14H2,(H,24,25)

InChI Key

IQTBMDSOBZUIII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCCC3=C(NC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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